![molecular formula C24H18FN3O3 B12931528 N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide CAS No. 642085-16-3](/img/structure/B12931528.png)
N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide is a complex organic compound that features a fluorinated phenyl ring, a pyrazine moiety, and a phenoxybenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide typically involves multiple steps, including the formation of the pyrazine moiety and the coupling of the fluorinated phenyl ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions tailored to large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield an alkane or an alcohol.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and pyrazine moiety can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-pyrazoles: These compounds are known for their diverse pharmacological effects and are used in the synthesis of various heterocyclic compounds.
Fluorinated Pyridines: These compounds have interesting physical, chemical, and biological properties due to the presence of fluorine atoms.
Uniqueness
N-(4-Fluoro-3-((pyrazin-2-yloxy)methyl)phenyl)-3-phenoxybenzamide is unique due to its combination of a fluorinated phenyl ring, a pyrazine moiety, and a phenoxybenzamide structure. This combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
642085-16-3 |
|---|---|
Molekularformel |
C24H18FN3O3 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-[4-fluoro-3-(pyrazin-2-yloxymethyl)phenyl]-3-phenoxybenzamide |
InChI |
InChI=1S/C24H18FN3O3/c25-22-10-9-19(13-18(22)16-30-23-15-26-11-12-27-23)28-24(29)17-5-4-8-21(14-17)31-20-6-2-1-3-7-20/h1-15H,16H2,(H,28,29) |
InChI-Schlüssel |
ASWBLPLJGSPLMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)COC4=NC=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


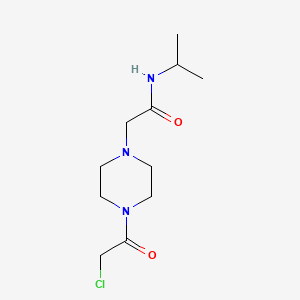
![9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)
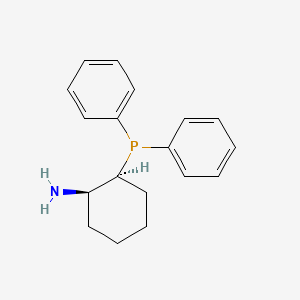
![(2R,3S,4S,5S)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12931467.png)

![1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931473.png)
![3-Fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12931474.png)
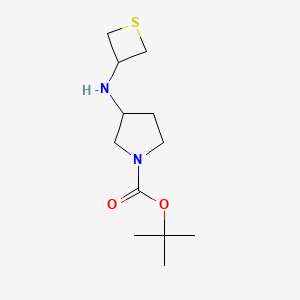
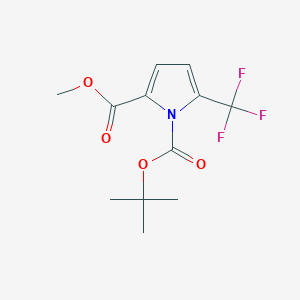
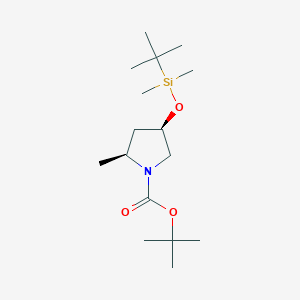
![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![Benzo[d]oxazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12931511.png)
![N-{6-Chloro-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-yl}acetamide](/img/structure/B12931519.png)

